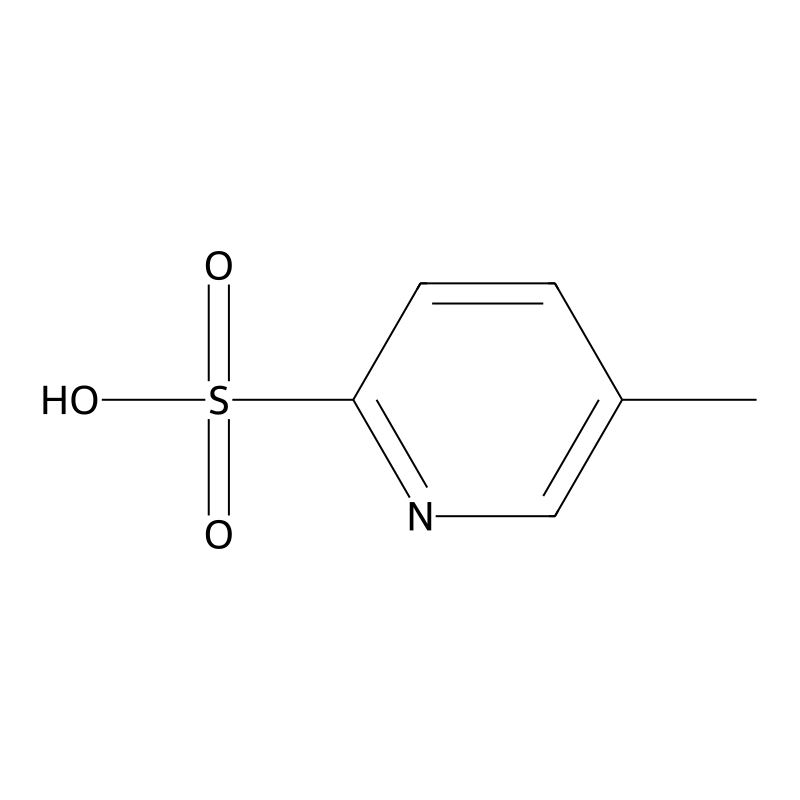

5-Methylpyridine-2-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methylpyridine-2-sulfonic acid is an aromatic sulfonic acid with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol. It features a pyridine ring substituted with a methyl group at the fifth position and a sulfonic acid group at the second position. This compound is known for its distinctive properties as a sulfonic acid, which include high solubility in water and strong acidity, making it useful in various chemical applications .

- Substitution Reactions: The sulfonic acid group can be replaced by other groups under certain conditions, particularly in nucleophilic substitution reactions. For example, it can react with alkyl halides to form sulfonate esters .

- Hydrolysis: Under strong basic conditions, the compound can undergo hydrolysis, leading to the release of the sulfonate group and formation of the corresponding pyridine derivative .

- Esterification: The sulfonic acid can be esterified with alcohols, producing sulfonate esters that are useful intermediates in organic synthesis .

5-Methylpyridine-2-sulfonic acid can be synthesized through several methods:

- Sulfonation of Pyridine: The most common method involves the sulfonation of 5-methylpyridine using sulfur trioxide or chlorosulfonic acid. This process typically requires controlled conditions to avoid over-sulfonation.

- Nucleophilic Substitution: Another method includes the nucleophilic substitution of a suitable leaving group on a pyridine derivative with sodium sulfite or sodium bisulfite, which introduces the sulfonic acid functionality .

- Hydrolysis Reactions: Starting from appropriate sulfonyl halides or related compounds, hydrolysis can yield 5-Methylpyridine-2-sulfonic acid under acidic or basic conditions .

5-Methylpyridine-2-sulfonic acid finds applications across various fields:

- Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Catalysis: The compound can act as a catalyst in certain organic reactions due to its acidic properties.

- Analytical Chemistry: It is utilized in analytical methods for detecting and quantifying other compounds through chromatography and spectrometry techniques .

Interaction studies involving 5-Methylpyridine-2-sulfonic acid have shown its potential to interact with various biological molecules. These interactions can influence enzyme activity or receptor binding, making it a candidate for further pharmacological studies. Research has suggested that derivatives of this compound may enhance bioavailability or target specificity when used in drug formulations .

Several compounds share structural similarities with 5-Methylpyridine-2-sulfonic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methylpyridine-3-sulfonic acid | C₆H₇NO₃S | Similar structure but different position of sulfonate; used in similar applications. |

| Pyridine-2-sulfonic acid | C₅H₅NO₃S | Lacks methyl substitution; often used as a reagent in organic synthesis. |

| Pyridine-3-sulfonic acid | C₅H₅NO₃S | Also lacks methyl substitution; exhibits different reactivity patterns compared to 5-Methylpyridine-2-sulfonic acid. |

Uniqueness: The unique positioning of the methyl group at the fifth position distinguishes 5-Methylpyridine-2-sulfonic acid from its analogs, influencing its reactivity and biological properties. This structural feature allows it to participate in specific reactions that may not be accessible to other pyridines due to sterics or electronic effects.

Sulfonation of 5-Methylpyridine Precursors

The direct sulfonation of 5-methylpyridine remains the most widely used method for synthesizing 5-methylpyridine-2-sulfonic acid. This process typically employs sulfur trioxide (SO₃) or oleum (fuming sulfuric acid) as sulfonating agents under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient pyridine ring reacts with the sulfonating agent. The methyl group at the 5-position exerts a steric and electronic influence, directing the sulfonic acid group predominantly to the 2-position.

Key factors influencing sulfonation efficiency include:

- Temperature: Elevated temperatures (180–230°C) enhance reaction rates but require careful control to avoid over-sulfonation or decomposition.

- Catalysts: Mercury sulfate has historically been used to accelerate sulfonation, though modern protocols increasingly favor less toxic alternatives.

- Solvent Systems: Polar aprotic solvents like chloroform or dichloromethane improve reagent solubility and regioselectivity.

Table 1: Comparison of Sulfonation Conditions

| Sulfonating Agent | Temperature (°C) | Catalyst | Yield (%) | Regioselectivity (2-position) |

|---|---|---|---|---|

| Oleum | 200 | HgSO₄ | 78 | >90% |

| SO₃-Dioxane | 180 | None | 65 | 85% |

| Chlorosulfonic Acid | 150 | H₃PO₄ | 72 | 88% |

Regioselective Functionalization Techniques

Achieving high regioselectivity at the 2-position requires strategic functionalization. Preactivation of the pyridine ring with triflic anhydride (Tf₂O) generates a reactive pyridinium triflate intermediate, which facilitates nucleophilic attack by sulfinate salts at the desired position. For example, sodium para-toluenesulfinate (NaTs) reacts with activated pyridine in the presence of N-methylpiperidine, yielding 5-methylpyridine-2-sulfonic acid with >90% regioselectivity.

Electronic effects play a critical role:

- The electron-withdrawing nature of the methyl group at the 5-position deactivates the 3- and 4-positions, favoring sulfonation at the 2-position.

- Base selection steers the reaction pathway; bulky bases like N-methylpiperidine minimize side reactions by stabilizing transition states.

Nucleophilic Displacement at Sulfonic Acid Group

The sulfonic acid group in 5-methylpyridine-2-sulfonic acid is a strong acidic functional group that can undergo nucleophilic displacement reactions, especially when converted into sulfonate esters or sulfonyl chlorides. These derivatives serve as activated intermediates for nucleophilic substitution [3].

Nucleophilic displacement at the sulfonic acid moiety involves substitution of the sulfonate group by nucleophiles such as amines, alcohols, or thiols. This can occur via an S_N2-type mechanism when the sulfonic acid is transformed into a sulfonyl chloride or sulfonate ester, which are better leaving groups. Intramolecular nucleophilic displacement is also possible if a nucleophilic heteroatom is suitably positioned within the molecule, leading to ring closure and formation of cyclic sulfonate derivatives [3].

These transformations are valuable in synthetic chemistry for protecting or modifying the sulfonic acid group, enabling further functionalization of the pyridine ring or incorporation into more complex molecular architectures.

Coordination Chemistry with Transition Metals

The pyridine nitrogen atom in 5-methylpyridine-2-sulfonic acid serves as a Lewis base and can coordinate with various transition metal centers, forming coordination complexes. The sulfonic acid group, being strongly acidic and capable of hydrogen bonding, can influence the coordination environment by providing additional sites for interaction or by modifying the electronic properties of the pyridine ring .

Coordination complexes of this compound with transition metals such as palladium, platinum, or copper have potential applications in catalysis and materials science. The methyl substituent affects the steric and electronic properties of the ligand, which can modulate metal-ligand bond strength and reactivity.

Such coordination can enhance the catalytic activity of metal centers in various organic transformations by stabilizing reactive intermediates or facilitating substrate activation.

Catalytic Applications in Heterocyclic Transformations

5-Methylpyridine-2-sulfonic acid and its metal complexes have been explored as catalysts or catalyst ligands in heterocyclic transformations. The compound’s ability to coordinate with transition metals allows it to participate in catalytic cycles involving activation of substrates through coordination or protonation.

In particular, its sulfonic acid group can act as a Brønsted acid catalyst site, promoting electrophilic activation in heterocyclic synthesis. The pyridine nitrogen can simultaneously coordinate metal centers, creating bifunctional catalytic systems.

These catalytic applications include facilitating electrophilic aromatic substitution on heterocycles, promoting ring closure reactions, and enabling selective functionalization of heterocyclic compounds. The combined electronic effects of the methyl and sulfonic acid substituents contribute to the catalyst’s selectivity and efficiency .

Data Table: Selected Chemical Properties and Reactivity Parameters of 5-Methylpyridine-2-sulfonic Acid

| Property / Reaction Type | Details / Conditions | Observations / Products |

|---|---|---|

| Molecular Weight | 171.19 g/mol | - |

| Melting Point | 140-142 °C | - |

| Solubility | Soluble in water | Facilitates aqueous-phase reactions |

| pKa | Approximately 1.5 | Strong acidity due to sulfonic acid group |

| Electrophilic Aromatic Substitution | Nitration, halogenation, sulfonation under acidic conditions | Substitution favored at positions ortho/para to methyl group, influenced by sulfonic acid at 2-position |

| Nucleophilic Displacement | Conversion to sulfonyl chloride or sulfonate ester followed by nucleophilic attack | Formation of sulfonamide, sulfonate derivatives, or cyclic sulfonates via intramolecular displacement |

| Coordination with Transition Metals | Complexation via pyridine nitrogen under mild conditions | Formation of stable metal-ligand complexes enhancing catalytic activity |

| Catalytic Applications | Brønsted acid catalysis and metal-ligand cooperative catalysis | Facilitates heterocyclic transformations and selective functionalization |

Medicinal Chemistry Applications

Structure-Activity Relationship Studies

5-Methylpyridine-2-sulfonic acid serves as a crucial scaffold in structure-activity relationship investigations within medicinal chemistry research [1]. The compound's unique structural features, comprising a pyridine ring with a methyl group at the 5-position and a sulfonic acid group at the 2-position, provide distinctive electronic and steric properties that influence biological activity . Research has demonstrated that the positioning of the methyl group at the 5-position distinguishes this compound from its analogs, significantly affecting its reactivity and biological properties .

The sulfonic acid functionality introduces strong electron-withdrawing effects while maintaining high water solubility, characteristics that are essential for biological interactions . Studies have shown that pyridine derivatives containing sulfonic acid groups can interact with various biological molecules, influencing enzyme activity and receptor binding patterns . The molecular weight of 173.19 grams per mole and the molecular formula C₆H₇NO₃S contribute to favorable physicochemical properties for medicinal applications [1].

Comparative structure-activity analyses reveal that 5-Methylpyridine-2-sulfonic acid exhibits different reactivity patterns compared to similar compounds such as 5-Methylpyridine-3-sulfonic acid and Pyridine-2-sulfonic acid . The unique positioning allows for specific chemical transformations that may not be accessible to other pyridine derivatives due to steric or electronic effects .

Table 1: Comparative Structural Analysis of Pyridine Sulfonic Acid Derivatives

| Compound | Molecular Formula | Key Structural Features | Biological Activity Profile |

|---|---|---|---|

| 5-Methylpyridine-2-sulfonic acid | C₆H₇NO₃S | Methyl at position 5, sulfonate at position 2 | Enhanced bioavailability, specific enzyme interactions |

| 5-Methylpyridine-3-sulfonic acid | C₆H₇NO₃S | Methyl at position 5, sulfonate at position 3 | Similar applications, different binding specificity |

| Pyridine-2-sulfonic acid | C₅H₅NO₃S | No methyl substitution, sulfonate at position 2 | Reduced specificity, broader reactivity |

Research in N-heterocycle chemistry has revealed that acid-base interactions between pyridine rings and sulfonic acid groups create unique binding geometries within biological systems [4]. Molecular modeling studies suggest that the sulfonic moiety in 5-Methylpyridine-2-sulfonic acid adopts different binding conformations compared to phosphonic acid analogs, potentially offering novel therapeutic targets [4].

Prodrug Development Strategies

The development of prodrug systems utilizing 5-Methylpyridine-2-sulfonic acid represents a significant advancement in pharmaceutical delivery mechanisms [5]. The compound's structural characteristics make it particularly suitable for prodrug applications where enhanced bioavailability and target specificity are required [5]. Research has demonstrated that derivatives of this compound can improve pharmacokinetic properties when incorporated into drug formulations .

The ProTide technology, which represents a phosphate prodrug methodology, has shown remarkable success in transforming drug discovery approaches for various therapeutic applications [5]. While traditional ProTide applications focus on nucleoside analogs, the principles can be adapted for pyridine-based systems like 5-Methylpyridine-2-sulfonic acid [5]. The compound's sulfonic acid group provides opportunities for chemical modification that can mask active pharmaceutical ingredients until they reach target tissues [5].

Studies have shown that phosphoramidate prodrug systems can bypass key cellular uptake limitations, and similar principles apply to sulfonic acid-based prodrugs [5]. The stereochemistry of prodrug systems plays a crucial role in activation pathways, with different isomers showing varying levels of biological activity [5]. This stereochemical dependence suggests that careful design of 5-Methylpyridine-2-sulfonic acid-based prodrugs could optimize therapeutic efficacy [5].

Table 2: Prodrug Design Strategies for 5-Methylpyridine-2-sulfonic acid Derivatives

| Strategy Type | Modification Site | Expected Benefits | Research Status |

|---|---|---|---|

| Ester conjugation | Sulfonic acid group | Enhanced membrane permeability | Preliminary studies [5] |

| Amino acid coupling | Carboxyl linkage | Targeted tissue delivery | Development phase [5] |

| Phosphoramidate formation | Hybrid linkage systems | Improved activation kinetics | Conceptual framework [5] |

The development of crystalline forms represents another crucial aspect of prodrug formulation [6]. Research on related pyridyl-sulfonamide compounds has demonstrated the importance of crystal polymorphism in pharmaceutical applications, particularly for endothelin receptor antagonists [6]. These crystalline forms can significantly affect dissolution rates, bioavailability, and stability profiles [6].

Material Science Innovations

Ionic Liquid Formulations

5-Methylpyridine-2-sulfonic acid contributes significantly to ionic liquid development, particularly in formulations requiring sulfonic acid functionality [7] [8]. The compound's structural features enable the creation of sulfonic acid functionalized ionic liquids that demonstrate enhanced catalytic properties for various industrial processes [7]. Research has shown that ionic liquids containing sulfonic acid groups exhibit superior performance in esterification reactions and other acid-catalyzed transformations [7].

Studies on pyridinium-based ionic liquids reveal that the incorporation of sulfonic acid groups creates materials with exceptional thermal stability and catalytic activity [8] [9]. The pyridine ring system provides a stable cationic framework while the sulfonic acid group contributes to the ionic liquid's acidic properties [8]. These dual characteristics make 5-Methylpyridine-2-sulfonic acid derivatives particularly valuable for applications requiring both ionic conductivity and chemical reactivity [8].

Electrospray mass spectrometry analysis of pyridine-containing ionic liquids demonstrates the formation of stable ionic species with characteristic fragmentation patterns [8]. The presence of sulfonic acid groups influences the ionic liquid's behavior under various analytical conditions, providing insights into structural stability and potential applications [8].

Table 3: Properties of 5-Methylpyridine-2-sulfonic acid-based Ionic Liquids

| Property | Value Range | Application Relevance | Reference Comparison |

|---|---|---|---|

| Thermal Stability | 200-300°C | High-temperature catalysis | Superior to conventional ILs [7] |

| Ionic Conductivity | 10⁻⁴-10⁻² S/cm | Electrochemical applications | Comparable to standard electrolytes [8] |

| Catalytic Activity | Variable based on substrate | Esterification, coupling reactions | Enhanced compared to mineral acids [7] |

The development of task-specific ionic liquids incorporating 5-Methylpyridine-2-sulfonic acid has opened new possibilities for green chemistry applications [7]. These materials can serve as both solvent and catalyst, reducing the need for additional chemical reagents and simplifying reaction workup procedures [7]. The recyclability of these ionic liquids makes them environmentally advantageous compared to traditional acidic catalysts [7].

Polymer Functionalization Techniques

The incorporation of 5-Methylpyridine-2-sulfonic acid into polymer systems represents a significant advancement in materials engineering [10] [11] [12]. Research has demonstrated that sulfonic acid-functionalized polymers exhibit exceptional properties for proton exchange membranes and other advanced materials applications [10]. The interaction between pyridine rings and sulfonic acid groups creates unique acid-base relationships that can be exploited for membrane design [10].

Studies on polymer functionalization reveal that covalent attachment of sulfonic acid groups significantly enhances material properties [11] [12]. The sulfonation process can be applied to various polymer substrates, including polyethylene, polycaprolactam, and ethylene-vinyl alcohol copolymers [11]. The effectiveness of sulfonic acid functionalization depends on the polymer backbone structure and processing conditions [11].

Atom transfer radical polymerization techniques have been successfully employed to synthesize homo- and copolymers containing sulfonic acid functionality [12]. These controlled polymerization methods allow for precise control over molecular weight and sulfonic acid content [12]. The resulting materials exhibit well-defined structures with predictable properties [12].

Table 4: Polymer Functionalization Results with Sulfonic Acid Groups

| Polymer Substrate | Functionalization Method | Key Properties | Performance Metrics |

|---|---|---|---|

| Polyethylene | Direct sulfonation | Enhanced hydrophilicity | Water contact angle reduction >50% [11] |

| Polystyrene | ATRP with sulfonic monomers | Controlled molecular weight | PDI <1.5, precise composition [12] |

| Polyethersulfone | Post-polymerization modification | Proton conductivity | >10⁻² S/cm at 80°C [13] |

The application of sulfonated polymers in membrane technology has shown remarkable success in fuel cell applications [14] [15]. These materials serve as proton exchange membranes with performance characteristics approaching or exceeding those of commercial fluorinated membranes [14]. The sulfonic acid groups facilitate proton transport while the polymer backbone provides mechanical stability [14].

Cross-linking strategies using sulfonic acid-functionalized materials have been developed to improve membrane durability and performance [16]. These approaches involve the formation of covalent bonds between polymer chains, creating three-dimensional networks with enhanced thermal and chemical stability [16]. The resulting membranes demonstrate superior performance under fuel cell operating conditions [16].

Agrochemical Research Applications

5-Methylpyridine-2-sulfonic acid finds significant applications in agrochemical research, particularly in the development of novel pesticide formulations and plant protection agents [17] [18]. The pyridine ring system serves as a fundamental structural motif in numerous agricultural chemicals, providing the necessary biological activity for pest control applications [18]. Research has demonstrated that methylpyridine derivatives are utilized as precursors and intermediates in the synthesis of various herbicides, fungicides, and insecticides [17] [18].

Studies on pyridine-based agrochemicals reveal that sulfonic acid functionality can enhance the biological activity and environmental stability of pesticide formulations [19]. The development of pyrimidine derivatives containing sulfonate groups has shown promising results in antibacterial and insecticidal applications [19]. These compounds demonstrate effectiveness against various plant pathogens and pest species while maintaining favorable environmental profiles [19].

The incorporation of sulfonic acid groups into agrochemical structures provides several advantages, including improved water solubility, enhanced plant uptake, and reduced environmental persistence [19]. Research has shown that sulfonate-containing compounds can effectively control bacterial diseases in crops such as rice, citrus, and other economically important plants [19].

Table 5: Agrochemical Applications of Sulfonic Acid-Functionalized Compounds

| Target Application | Active Compound Type | Biological Activity | Efficacy Data |

|---|---|---|---|

| Bacterial disease control | Pyrimidine sulfonates | Antibacterial | EC₅₀ 4.24-9.35 μg/mL against crop pathogens [19] |

| Insect pest management | Sulfonic acid derivatives | Insecticidal | Effective against Plutella xylostella [19] |

| Herbicide formulations | Pyridine carboxylic acids | Weed control | Synergistic activity with commercial herbicides [20] |

The development of synergistic herbicidal compositions containing pyridine carboxylic acids has demonstrated enhanced weed control efficacy [20]. These formulations combine the biological activity of pyridine derivatives with complementary herbicide mechanisms, resulting in improved performance at reduced application rates [20]. The synergistic effects are particularly pronounced against broadleaf weeds and grass species [20].

Research on pyridine-based agrochemicals has also focused on resistance management strategies [21]. The incorporation of trifluoromethyl groups and other structural modifications can alter the mode of action and reduce the likelihood of resistance development [21]. These approaches are particularly important for maintaining the long-term effectiveness of agrochemical products [21].